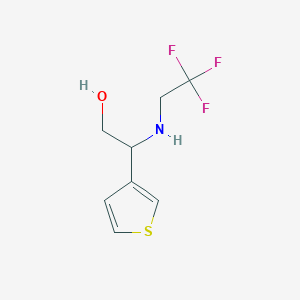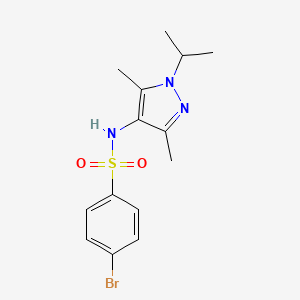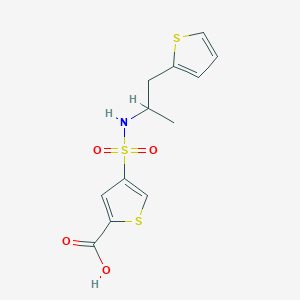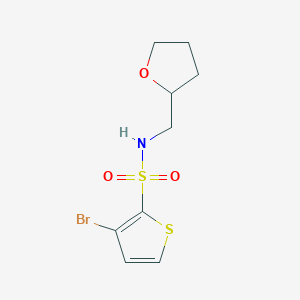
2-Thiophen-3-yl-2-(2,2,2-trifluoroethylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophen-3-yl-2-(2,2,2-trifluoroethylamino)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFEA and is a derivative of ethanolamine. The molecular formula of TFEA is C10H13F3NO2S.
Mecanismo De Acción
The mechanism of action of TFEA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. TFEA has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. TFEA has also been shown to modulate the activity of various proteins such as G protein-coupled receptors and ion channels.
Biochemical and Physiological Effects:
TFEA has been shown to have various biochemical and physiological effects. In vitro studies have shown that TFEA can inhibit the growth of cancer cells and induce apoptosis. TFEA has also been shown to modulate the activity of various enzymes and proteins involved in the regulation of neurotransmitter levels in the brain. In vivo studies have shown that TFEA can improve glucose tolerance and insulin sensitivity in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TFEA in lab experiments include its high purity, stability, and low toxicity. TFEA is also relatively easy to synthesize, making it readily available for research purposes. The limitations of using TFEA in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. TFEA also has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on TFEA. One potential direction is the development of TFEA-based drugs for the treatment of various diseases such as cancer and diabetes. Another potential direction is the investigation of TFEA as a building block for the synthesis of novel materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of TFEA and its potential applications in various fields.
Métodos De Síntesis
The synthesis of TFEA can be achieved through a multi-step process. The first step involves the reaction of 2-bromo-3-thiophenol with sodium hydride to form 2-thiophenol. The second step involves the reaction of 2-thiophenol with 2,2,2-trifluoroethylamine hydrochloride in the presence of a base such as potassium carbonate to form TFEA.
Aplicaciones Científicas De Investigación
TFEA has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, TFEA has been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In biochemistry, TFEA has been studied for its ability to modulate the activity of enzymes and proteins. In material science, TFEA has been investigated for its potential as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
2-thiophen-3-yl-2-(2,2,2-trifluoroethylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NOS/c9-8(10,11)5-12-7(3-13)6-1-2-14-4-6/h1-2,4,7,12-13H,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSNKVCPDZEJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CO)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiophen-3-yl-2-(2,2,2-trifluoroethylamino)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide](/img/structure/B7576798.png)



![N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576822.png)
![1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine](/img/structure/B7576829.png)
![2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7576833.png)

![1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B7576866.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone](/img/structure/B7576878.png)
![4-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576880.png)


